molecular formula C13H7Cl3O2 B6407651 4-Chloro-2-(3,5-dichlorophenyl)benzoic acid, 95% CAS No. 1261981-45-6

4-Chloro-2-(3,5-dichlorophenyl)benzoic acid, 95%

Cat. No. B6407651
CAS RN: 1261981-45-6
M. Wt: 301.5 g/mol
InChI Key: MFZGNNGMSKPHAM-UHFFFAOYSA-N
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Description

4-Chloro-2-(3,5-dichlorophenyl)benzoic acid, 95%, is a widely used organic compound in the scientific and industrial fields. It is a chlorinated aromatic acid with a wide range of applications, including the synthesis of various organic compounds, and as a reagent in various laboratory experiments.

Scientific Research Applications

4-Chloro-2-(3,5-dichlorophenyl)benzoic acid, 95%, has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in various reactions, and as an intermediate in the synthesis of other compounds. It is also used as a starting material in the synthesis of pharmaceuticals, pesticides, and other organic compounds.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(3,5-dichlorophenyl)benzoic acid, 95%, is not well understood. It is believed to act as an electrophile in the reaction of 2,4-dichlorobenzoic acid with chlorine gas, and as a catalyst in various other reactions. It may also act as a proton donor in some reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Chloro-2-(3,5-dichlorophenyl)benzoic acid, 95%, have not been extensively studied. However, it is known to be a strong irritant to the skin and eyes, and can cause respiratory irritation when inhaled. It is also known to be toxic to aquatic organisms, and may cause environmental damage if released into the environment.

Advantages and Limitations for Lab Experiments

4-Chloro-2-(3,5-dichlorophenyl)benzoic acid, 95%, has several advantages for use in laboratory experiments. It is a strong electrophile, and is relatively stable and easy to handle. It is also relatively inexpensive and widely available. However, it is a strong irritant and can be toxic if not handled properly.

Future Directions

Future research on 4-Chloro-2-(3,5-dichlorophenyl)benzoic acid, 95%, should focus on further elucidating the mechanism of action and biochemical and physiological effects. Additionally, research should be conducted to better understand the environmental impacts of the compound, and to develop safe handling and disposal methods. Finally, research should be conducted to further explore the potential applications of the compound, such as in the synthesis of pharmaceuticals, pesticides, and other organic compounds.

Synthesis Methods

4-Chloro-2-(3,5-dichlorophenyl)benzoic acid, 95%, is synthesized from the reaction of 2,4-dichlorobenzoic acid with chlorine gas in the presence of a catalyst. The reaction is typically carried out at temperatures of between 100-200°C, and a pressure of 1-2 atm. The reaction yields a 95% pure product that can be used in various applications.

properties

IUPAC Name

4-chloro-2-(3,5-dichlorophenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl3O2/c14-8-1-2-11(13(17)18)12(6-8)7-3-9(15)5-10(16)4-7/h1-6H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFZGNNGMSKPHAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CC(=CC(=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60691291
Record name 3',5,5'-Trichloro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261981-45-6
Record name 3',5,5'-Trichloro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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